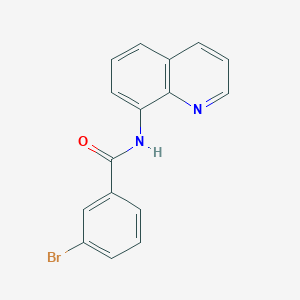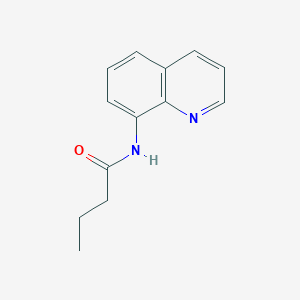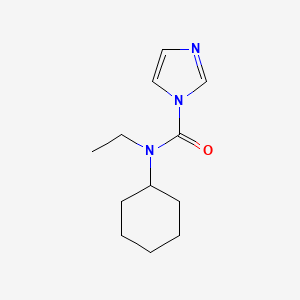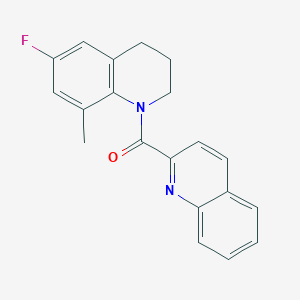![molecular formula C14H16BrNO4 B7646960 (1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of drug discovery.
Mechanism of Action
The mechanism of action of ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid involves inhibition of FAAH. By inhibiting FAAH, (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid are still being studied. However, it has been shown to have potential applications in the treatment of pain, inflammation, and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is that it has been found to be a selective inhibitor of FAAH, meaning that it does not inhibit other enzymes in the body. This makes it a potentially useful tool for studying the role of FAAH in various physiological processes. One limitation of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is that it has not yet been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Future Directions
There are several future directions for research on ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of FAAH. Another area of interest is the study of the physiological effects of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid in vivo, including its potential applications in the treatment of pain, inflammation, and anxiety. Additionally, the role of endocannabinoids and FAAH in various physiological processes is still not fully understood, and further research in this area could lead to the development of new therapies for a variety of conditions.
In conclusion, (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is a chemical compound that has potential applications in the field of drug discovery. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body make it a potentially useful tool for studying the role of FAAH in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid and its potential applications in the treatment of various conditions.
Synthesis Methods
The synthesis of ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid involves a series of chemical reactions. The starting material is cyclopentadiene, which is reacted with maleic anhydride to form endo-3-(maleimido)cyclopentene-1-carboxylic acid. This intermediate is then reacted with 4-bromo-2-methoxyaniline to form (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid.
Scientific Research Applications
((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid has been found to have potential applications in the field of drug discovery. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are molecules that are produced by the body and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
properties
IUPAC Name |
(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-20-12-7-10(15)4-5-11(12)16-13(17)8-2-3-9(6-8)14(18)19/h4-5,7-9H,2-3,6H2,1H3,(H,16,17)(H,18,19)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJJTEVUCXXKDV-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)

![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)

![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)